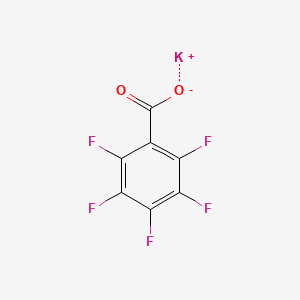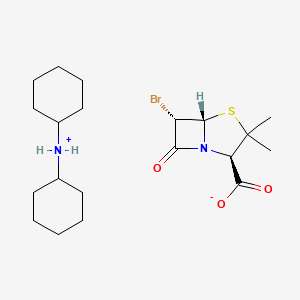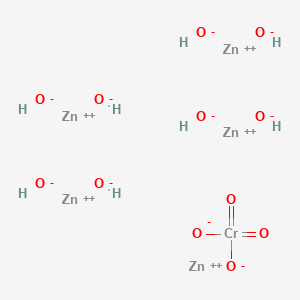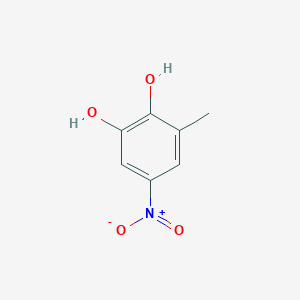
Potassium pentafluorobenzoate
Descripción general
Descripción
Potassium pentafluorobenzoate is a chemical compound with the molecular formula C₇H₂F₅KO₂. It is a potassium salt of pentafluorobenzoic acid, characterized by the presence of five fluorine atoms attached to a benzene ring. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium pentafluorobenzoate can be synthesized through the decarboxylative cross-coupling reaction of pentafluorobenzoic acid with potassium hydroxide. The reaction typically involves heating the reactants in a suitable solvent such as diglyme or N,N-dimethylacetamide (DMAc) at elevated temperatures (130-160°C) in the presence of a copper catalyst .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of commercially available and inexpensive reagents. The process is optimized to ensure high yields and cost-effectiveness. The copper-catalyzed decarboxylative cross-coupling method is commonly employed due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Potassium pentafluorobenzoate undergoes various chemical reactions, including:
Decarboxylative Cross-Coupling: This reaction involves the coupling of this compound with aryl halides to form polyfluorobiaryls. .
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the benzene ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Copper Catalysts: Copper(I) complexes, such as MCM-41-Phen-CuI, are commonly used in decarboxylative cross-coupling reactions.
Major Products:
Aplicaciones Científicas De Investigación
Potassium pentafluorobenzoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium pentafluorobenzoate in decarboxylative cross-coupling reactions involves several key steps:
Decarboxylation: The this compound undergoes decarboxylation to form a pentafluorophenylcopper(I) intermediate.
Oxidative Addition: The intermediate reacts with an aryl halide through oxidative addition, forming a pentafluorophenylcopper(III) species.
Reductive Elimination: The final step involves reductive elimination, resulting in the formation of the polyfluorobiaryl product and regeneration of the copper catalyst.
Comparación Con Compuestos Similares
Tetrafluorobenzoate: This compound has four fluorine atoms attached to the benzene ring and exhibits similar reactivity but with slightly different properties due to the reduced fluorine content.
Trifluorobenzoate: With three fluorine atoms, this compound shows distinct chemical behavior and is less reactive compared to pentafluorobenzoate.
Uniqueness: Potassium pentafluorobenzoate is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly valuable in the synthesis of polyfluorobiaryls and other advanced materials .
Propiedades
IUPAC Name |
potassium;2,3,4,5,6-pentafluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF5O2.K/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUYWPVNVFXIAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F5KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of potassium pentafluorobenzoate in the synthesis of the fluoroterphenyl-containing polymer?
A1: this compound serves as a reagent in a Cu(I)-supported decarboxylation cross-coupling reaction with 1,4-diiodobenzene. [] This reaction forms the key fluoroterphenyl unit, which is then further polymerized to create the final fluoroterphenyl-containing polyether (FTP@PE).
Q2: Why is this compound specifically chosen for this reaction?
A2: this compound is well-suited for this reaction due to its reactivity and regioselectivity. The pentafluorobenzene ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, specifically at the para position. [] This allows for controlled and efficient coupling with the 1,4-diiodobenzene, leading to the desired fluoroterphenyl structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419046.png)





